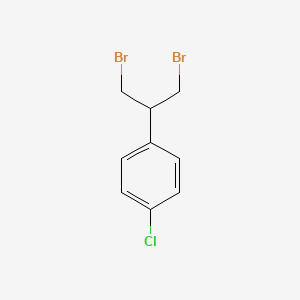![molecular formula C17H18ClNO6S B2434506 5-クロロ-2-メトキシベンゼンスルホンアミド, N-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-3-ヒドロキシプロピル)- CAS No. 1421484-57-2](/img/structure/B2434506.png)
5-クロロ-2-メトキシベンゼンスルホンアミド, N-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-3-ヒドロキシプロピル)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chloro-methoxybenzenesulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d][1,3]dioxole-5-carbaldehyde and 5-chloro-2-methoxybenzenesulfonyl chloride.
Reaction Steps:
Formation of Hydroxypropyl Intermediate: The aldehyde group of benzo[d][1,3]dioxole-5-carbaldehyde is reduced to a hydroxypropyl group using a suitable reducing agent such as sodium borohydride (NaBH4).
Coupling Reaction: The hydroxypropyl intermediate is then coupled with 5-chloro-2-methoxybenzenesulfonyl chloride using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and control over reaction conditions.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The benzo[d][1,3]dioxole moiety can be reduced to a dihydrobenzodioxole derivative.
Substitution: The chloro-methoxybenzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Dihydrobenzodioxole derivatives.
Substitution Products: Various substituted benzenesulfonamides.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide
Uniqueness: The presence of the chloro-methoxy group in the target compound provides unique chemical and biological properties compared to similar compounds. This structural difference can lead to variations in reactivity, potency, and specificity in biological systems.
特性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-7-6-13(20)11-2-4-14-16(8-11)25-10-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFHLFCFXZCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(tert-butyl)phenoxy]-5-nitropyridine](/img/structure/B2434427.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea](/img/structure/B2434429.png)

![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)


![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434436.png)




![1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2434446.png)
